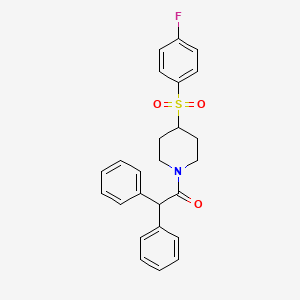

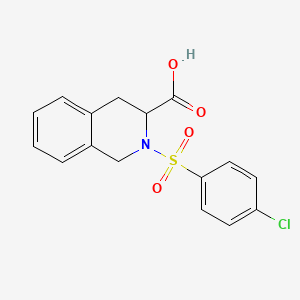

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

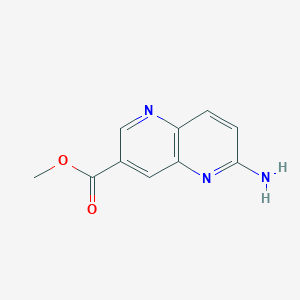

The compound 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone is a complex organic molecule that likely exhibits a range of biological activities and chemical properties due to its structural features. The presence of a piperidine ring, a sulfonyl group, and multiple phenyl rings suggests potential for interaction with biological systems and diverse chemical reactivity. While the specific compound is not directly studied in the provided papers, related structures have been synthesized and evaluated for various properties and activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

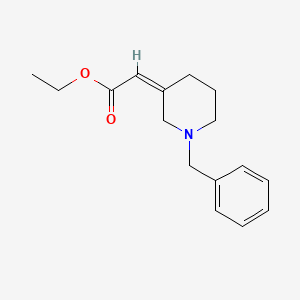

The synthesis of related piperidine and sulfone derivatives typically involves multi-step reactions, including condensation, sulfonation, and substitution reactions. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . Similarly, the synthesis of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensation of a piperidin-4-yl derivative with p-chlorobenzene sulfonyl chloride . These methods could potentially be adapted for the synthesis of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. The crystal structure of a related compound, 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, reveals a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Another related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, also exhibits a chair conformation of the piperidine ring in its crystal structure . These findings suggest that the piperidine ring in 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone would likely adopt a similar conformation, and the geometry around the sulfonyl group would be tetrahedral.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in various chemical reactions. For example, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone has been used as a precursor for the synthesis of substituted piperidin-4-one derivatives . Additionally, the reactivity of the sulfonyl group in such compounds can lead to further functionalization, as seen in the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine . These reactions highlight the versatility of piperidine and sulfonyl functional groups in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their functional groups and molecular structure. For instance, the luminescence properties of di[4-(4-diphenylaminophenyl)phenyl]sulfone, a related compound, have been studied using XEOL and XANES spectroscopy, indicating that the blue luminescence is related to the sulfur functional group . The antimicrobial activity of certain piperidine sulfonamide derivatives has been evaluated, showing that substitutions on the benzhydryl and sulfonamide rings influence their biological activity . These studies suggest that the physical and chemical properties of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone would be multifaceted and could include optical properties and biological activities.

Scientific Research Applications

Enantioselective Cycloaddition

The compound is utilized in the synthesis of valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones. These are achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, facilitated by the combination of chiral primary amine and o-fluorobenzoic acid. This method is particularly noteworthy for its high diastereo- and enantioselectivity, offering a concise route to these complex structures (Liu et al., 2013).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure analysis of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol, demonstrating the intricate crystal structure and the geometric arrangements around the sulfonyl and piperidinyl groups. Such detailed structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in various research domains (Girish et al., 2008).

Biological Activity Screening

Compounds featuring the sulfonyl hydrazone scaffold and piperidine rings play a significant role in medicinal chemistry. A study highlighted the synthesis of novel sulfonyl hydrazone compounds with piperidine derivatives, investigating their antioxidant capacity and anticholinesterase activity. This underscores the potential therapeutic applications of these compounds, especially in the context of oxidative stress and neurodegenerative diseases (Karaman et al., 2016).

Material Science Applications

The chemical structure of 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone and related compounds finds applications in the synthesis of materials for fuel-cell applications. A study on sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups synthesized using Bis(4-fluorophenyl)sulfone showcases the utility in developing materials with high proton conductivity, suggesting its use in fuel-cell membranes (Bae et al., 2009).

Antimicrobial Research

Additionally, certain derivatives are being explored for their antimycobacterial properties, with a specific focus on combating Mycobacterium tuberculosis. The atom economic and stereoselective synthesis of spiro-piperidin-4-ones, demonstrating significant in vitro and in vivo activity against tuberculosis, exemplifies the potential of these compounds in addressing critical public health challenges (Kumar et al., 2008).

properties

IUPAC Name |

1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FNO3S/c26-21-11-13-22(14-12-21)31(29,30)23-15-17-27(18-16-23)25(28)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23-24H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHWPDHNHAATNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)-2,2-diphenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylthiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3012744.png)

![5-{[(2,6-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3012746.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B3012747.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)

![N-(5-chloro-2-methoxyphenyl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B3012752.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)

![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)